Cas no 101046-79-1 (Spiro[benzofuran-3(2H),9'(8'H)-[2H]furo[2,3-h][1]benzopyran]-8'-one,3',4'-dihydro-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2R,2'R,3R,3'R)-)
![Spiro[benzofuran-3(2H),9'(8'H)-[2H]furo[2,3-h][1]benzopyran]-8'-one,3',4'-dihydro-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2R,2'R,3R,3'R)- structure](https://it.kuujia.com/scimg/cas/101046-79-1x500.png)
101046-79-1 structure
Nome del prodotto:Spiro[benzofuran-3(2H),9'(8'H)-[2H]furo[2,3-h][1]benzopyran]-8'-one,3',4'-dihydro-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2R,2'R,3R,3'R)-
Spiro[benzofuran-3(2H),9'(8'H)-[2H]furo[2,3-h][1]benzopyran]-8'-one,3',4'-dihydro-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2R,2'R,3R,3'R)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Spiro[benzofuran-3(2H),9'(8'H)-[2H]furo[2,3-h][1]benzopyran]-8'-one,3',4'-dihydro-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2R,2'R,3R,3'R)-
- Larixinol
- Spiro[benzofuran-3(2H),9'(8'H)-[2H]furo[2,3-h][1]benzopyran]-8'-one,3',4'-dihydro-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyph
- 2''-epi-Abiesinol F
- Abiesinol E
- Listvenol
- Spiro[benzofuran-3(2H),9'(8'H)-[2H]furo[2,3-h][1]benzopyran]-8'-one,3',4'-dihydro-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-, [2'R-[2'a,3'a,9'b(R*)]]-
- [ "Abiesinol E" ]
- CHEMBL4635708
- (2R,2'R,3R,3'R)-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)spiro[2H-1-benzofuran-3,9'-3,4-dihydro-2H-furo[2,3-h]chromene]-8'-one
- BDBM50539601
- Spiro[benzofuran-3(2H),9'(8'H)-[2H]furo[2,3-h][1]benzopyran]-8'-one, 3',4'-dihydro-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-, (2R,2'R,3R,3'R)-
- AKOS032962605
- F92730
- 101046-79-1
- SCHEMBL21933083
- Abiesinol E; Listvenol
- AKOS040761972
- 1207671-28-0
- 3,2'-Epilarixinol
-
- Inchi: InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)26-21(36)11-18-19(34)12-23-25(27(18)40-26)30(29(37)39-23)24-20(35)9-17(33)10-22(24)38-28(30)14-3-7-16(32)8-4-14/h1-10,12,21,26,28,31-36H,11H2/t21-,26-,28-,30-/m1/s1
- Chiave InChI: RNDNBGULZNCSNB-LYFQOWASSA-N
- Sorrisi: OC1=CC=C([C@@H]2[C@H](O)CC3=C(C4=C(C=C3O)OC(=O)[C@]34[C@@H](C4=CC=C(O)C=C4)OC4=CC(=CC(O)=C34)O)O2)C=C1
Proprietà calcolate
- Massa esatta: 542.121
- Massa monoisotopica: 542.121
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 6
- Conta accettatore di obbligazioni idrogeno: 10
- Conta atomi pesanti: 40
- Conta legami ruotabili: 2
- Complessità: 947
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 166A^2
- XLogP3: 3.3
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.76±0.1 g/cm3 (20 ºC 760 Torr),
- Punto di ebollizione: 851.3±65.0 °C at 760 mmHg
- Punto di infiammabilità: 287.8±27.8 °C
- Solubilità: Quasi insolubile (0,04 g/l) (25°C),
- PSA: 166.14000
- LogP: 3.59050
- Pressione di vapore: 0.0±0.3 mmHg at 25°C
Spiro[benzofuran-3(2H),9'(8'H)-[2H]furo[2,3-h][1]benzopyran]-8'-one,3',4'-dihydro-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2R,2'R,3R,3'R)- Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
Spiro[benzofuran-3(2H),9'(8'H)-[2H]furo[2,3-h][1]benzopyran]-8'-one,3',4'-dihydro-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2R,2'R,3R,3'R)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L68850-5mg |
Larixinol |
101046-79-1 | 5mg |
¥5760.0 | 2021-09-09 | ||
TargetMol Chemicals | TN4416-1 mL * 10 mM (in DMSO) |
Larixinol |
101046-79-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6150 | 2023-09-15 | |
TargetMol Chemicals | TN4416-1 ml * 10 mm |
Larixinol |
101046-79-1 | 1 ml * 10 mm |
¥ 6150 | 2024-07-20 | ||
TargetMol Chemicals | TN4416-5mg |
Larixinol |
101046-79-1 | 5mg |
¥ 4040 | 2024-07-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4416-1 mg |
Larixinol |
101046-79-1 | 1mg |
¥2915.00 | 2022-04-26 | ||
TargetMol Chemicals | TN4416-5 mg |
Larixinol |
101046-79-1 | 98% | 5mg |
¥ 4,040 | 2023-07-11 | |
A2B Chem LLC | AA04512-5mg |
Larixinol |
101046-79-1 | 5mg |
$719.00 | 2024-04-20 |
Spiro[benzofuran-3(2H),9'(8'H)-[2H]furo[2,3-h][1]benzopyran]-8'-one,3',4'-dihydro-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2R,2'R,3R,3'R)- Letteratura correlata
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
Categorie correlate
- Solventi e chimici organici Composti organici fenilpropanoidi e polichetidi flavonoidi 2-fenilbenzofurano flavonoidi 2-fenilbenzofurano
- Solventi e chimici organici Composti organici fenilpropanoidi e polichetidi flavonoidi 2-fenilbenzofurano
- Solventi e chimici organici Composti organici Aldeide/Cheto
101046-79-1 (Spiro[benzofuran-3(2H),9'(8'H)-[2H]furo[2,3-h][1]benzopyran]-8'-one,3',4'-dihydro-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2R,2'R,3R,3'R)-) Prodotti correlati
- 2229426-55-3(2-amino-3-{7-oxabicyclo2.2.1heptan-2-yl}propan-1-ol)
- 1361778-12-2(2-(2,5-Dichlorophenyl)-3-fluoro-5-hydroxypyridine)
- 1823194-63-3((2E)-3-(Benzyloxy)amino-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one)
- 1803891-16-8(5-Cyano-6-formyl-1H-benzimidazole)
- 1566889-76-6(1-(Oxazinan-2-yl)propan-1-one)
- 899950-10-8(4-3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl-1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-5-amine)
- 2228661-28-5(tert-butyl N-1-(4,6-dichloropyridin-3-yl)-2-oxoethyl-N-methylcarbamate)
- 950266-73-6(6-chloro-4-ethoxy-N-(4-ethoxyphenyl)quinoline-2-carboxamide)
- 886360-75-4(Methyl 2-(3-formylphenoxy)-5-nitrobenzenecarboxylate)
- 1160573-43-2(3-Bromo-6-iodo-o-xylene)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:101046-79-1)Larixinol

Purezza:>98%
Quantità:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prezzo ($):Inchiesta